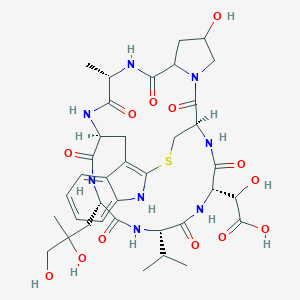
2-(メチルチオ)エチルアミン
概要
説明
キルスエコナゾールは、抗真菌作用で知られる小分子開発中の薬剤です。アゾール系抗真菌剤の一種であり、特にテトラゾール誘導体です。この化合物は、その安定性と生体等価性で知られるテトラゾール環の存在によって構造的に特徴付けられています。 キルスエコナゾールは、特にクリプトコッカス属によるものなど、さまざまな真菌感染症に対して有望な活性を示しています .
2. 製法
合成経路と反応条件: キルスエコナゾールは、テトラゾール環の形成とそれに続く官能基化を含む多段階プロセスによって合成されます。合成は通常、ピリジン誘導体の調製から始まり、その後、テトラゾール部分を導入するための反応のシリーズが続きます。重要なステップには、以下が含まれます。
テトラゾール環の形成: これは、適切なニトリルとアジ化ナトリウムを酸性条件下で反応させることで実現されます。
官能基化: テトラゾール環は、求核置換反応によって、ジフルオロフェニル基やトリフルオロメトキシフェニル基などのさまざまな置換基を導入することでさらに官能基化されます
工業的製造方法: キルスエコナゾールの工業的製造には、実験室規模の合成プロセスを拡大することが含まれます。これには、高収率と高純度を確保するための反応条件の最適化が含まれます。 連続フロー反応器や自動合成プラットフォームを使用することで、製造プロセスの効率性と再現性を向上させることができます .
科学的研究の応用
Quilseconazole has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying the chemistry of tetrazoles and their derivatives.
Biology: Quilseconazole is used in biological studies to investigate its antifungal properties and mechanisms of action.
Medicine: The compound is being explored as a potential treatment for fungal infections, particularly those caused by drug-resistant strains.
Industry: Quilseconazole’s stability and bioisosteric properties make it a valuable compound in the development of new antifungal agents
作用機序
キルスエコナゾールは、ラノステロール14α-脱メチラーゼとも呼ばれる真菌酵素シトクロムP450 51(CYP51)を阻害することで、抗真菌効果を発揮します。この酵素は、真菌細胞膜の重要な成分であるエルゴステロールの合成に不可欠です。 CYP51を阻害することで、キルスエコナゾールはエルゴステロールの産生を阻害し、細胞膜の完全性を損ない、最終的には真菌細胞の死に至ります .
生化学分析
Biochemical Properties
It is known to be a ligand and a precursor to other ligands via Schiff base condensations . This suggests that it may interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been reported.
Molecular Mechanism
It is known to act as a ligand and a precursor to other ligands via Schiff base condensations , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
準備方法
Synthetic Routes and Reaction Conditions: Quilseconazole is synthesized through a multi-step process involving the formation of the tetrazole ring and subsequent functionalization. The synthesis typically starts with the preparation of a pyridine derivative, which is then subjected to a series of reactions to introduce the tetrazole moiety. Key steps include:
Formation of the Tetrazole Ring: This is achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Functionalization: The tetrazole ring is further functionalized by introducing various substituents, such as difluorophenyl and trifluoromethoxyphenyl groups, through nucleophilic substitution reactions
Industrial Production Methods: Industrial production of Quilseconazole involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
化学反応の分析
反応の種類: キルスエコナゾールは、以下を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、酸化されてさまざまな酸化誘導体になります。
還元: 還元反応は、テトラゾール環に結合した官能基を修飾することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物: これらの反応から生成される主な生成物には、さまざまな置換されたテトラゾール誘導体があり、それらは異なる生物活性を示す可能性があります .
4. 科学研究への応用
キルスエコナゾールは、以下を含む、幅広い科学研究への応用があります。
化学: テトラゾールとその誘導体の化学を研究するためのモデル化合物として役立ちます。
生物学: キルスエコナゾールは、生物学的研究で、その抗真菌特性と作用機序を調査するために使用されています。
医学: この化合物は、特に薬剤耐性菌株による真菌感染症の潜在的な治療法として研究されています。
類似化合物との比較
キルスエコナゾールは、オテセコナゾールやフルコナゾールなどの他のアゾール系抗真菌剤と構造的および機能的に類似しています。それは、いくつかの独特の特性を示しています。
選択性: キルスエコナゾールは、真菌CYP51に対して高い選択性を持ち、ヒト酵素に対するオフターゲット効果のリスクを軽減します。
効力: それは、薬剤耐性菌株を含む、幅広い真菌病原体に対して強力な抗真菌活性を示します。
類似化合物:
オテセコナゾール: 類似の抗真菌特性を持つ、別のテトラゾール誘導体。
フルコナゾール: 広く使用されているトリアゾール系抗真菌剤。
イトラコナゾール: より広い活性スペクトルを持つアゾール系抗真菌剤
キルスエコナゾールは、選択性、効力、安定性のユニークな組み合わせにより、抗真菌剤としてさらに開発を進めるための有望な候補となっています。
特性
IUPAC Name |
2-methylsulfanylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NS/c1-5-3-2-4/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWGSFFHHMQKET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171774 | |
| Record name | 2-(Methylthio)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18542-42-2 | |
| Record name | 2-(Methylthio)ethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18542-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylthio)ethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018542422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Methylthio)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(methylthio)ethyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Methylthio)ethylamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9H8PF5P28 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















